
Nucleoside oQ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, which are the building blocks of DNA and RNA. These analogs have been widely used in scientific research and medical applications due to their ability to interfere with DNA replication and transcription. Among the various types of nucleoside analogs, nucleoside oQ has gained increasing attention in recent years due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of nucleoside oQ is based on its ability to form stable triazole-linked adducts with DNA. When this compound is incorporated into DNA strands, it can form adducts with neighboring DNA bases, which can interfere with DNA replication and transcription. The formation of these adducts can also lead to DNA damage and cell death, making this compound a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA replication and transcription, induction of DNA damage, and activation of apoptosis pathways. These effects are dependent on the concentration of this compound and the duration of exposure. At low concentrations, this compound can selectively inhibit DNA replication and transcription, while at high concentrations, it can induce DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of nucleoside oQ is its ability to selectively label DNA strands and detect DNA damage. This property has been used in a variety of lab experiments, including DNA sequencing, DNA damage detection, and cell imaging. In addition, this compound is relatively easy to synthesize and can be incorporated into DNA strands using standard chemical synthesis techniques. However, one of the limitations of this compound is its potential toxicity and genotoxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for nucleoside oQ research, including the development of new synthesis methods, the optimization of labeling and detection techniques, and the exploration of new applications in cell imaging and cancer therapy. One potential direction is the development of new synthesis methods that can produce this compound analogs with improved properties, such as increased stability and reduced toxicity. Another potential direction is the optimization of labeling and detection techniques, which can improve the sensitivity and specificity of this compound-based assays. Finally, the exploration of new applications in cell imaging and cancer therapy can lead to the development of new diagnostic and therapeutic tools based on this compound.
Métodos De Síntesis
Nucleoside oQ can be synthesized using a modified version of the Huisgen cycloaddition reaction, which involves the reaction between an azide and an alkyne. The starting materials for this reaction are 5-ethynyl-2'-deoxyuridine and 5-azido-2'-deoxyuridine, which are commercially available or can be synthesized in-house. The reaction is carried out in the presence of a copper catalyst and a reducing agent, such as sodium ascorbate or tris(2-carboxyethyl)phosphine. The resulting product is this compound, which has a triazole ring fused to the uracil base.
Aplicaciones Científicas De Investigación
Nucleoside oQ has been used in a variety of scientific research applications, including DNA labeling, DNA sequencing, and DNA damage detection. One of the unique properties of this compound is its ability to form stable triazole-linked adducts with DNA, which can be detected using mass spectrometry or fluorescence techniques. This property has been exploited in DNA labeling and sequencing applications, where this compound is incorporated into DNA strands and then detected using mass spectrometry or fluorescence techniques. In addition, this compound has been used in DNA damage detection assays, where it can selectively detect oxidatively damaged DNA bases.
Propiedades
| 107865-20-3 | |
Fórmula molecular |
C17H23N5O8 |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(3,4-dihydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)amino]methyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28)/t5-,7?,8-,9?,10?,11-,12?,13?,16-/m1/s1 |
Clave InChI |
RRCFLRBBBFZLSB-MPMHWICOSA-N |
SMILES isomérico |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N)CNC4C(C(C5C4O5)O)O |
SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O |
SMILES canónico |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N)CNC4C(C(C5C4O5)O)O |
Sinónimos |
nucleoside oQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



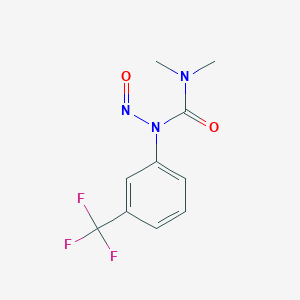
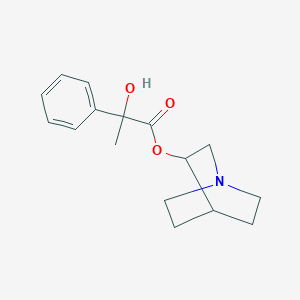
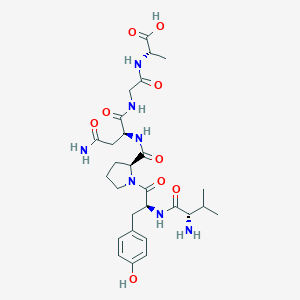
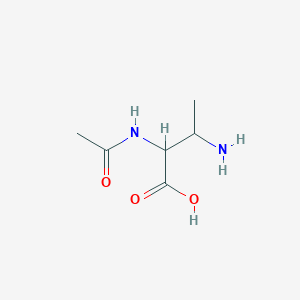

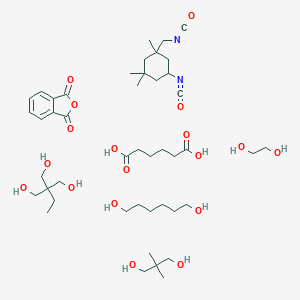

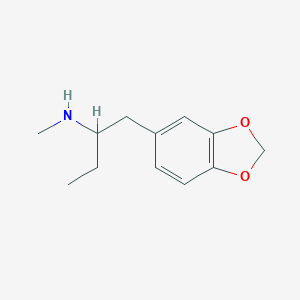


![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
